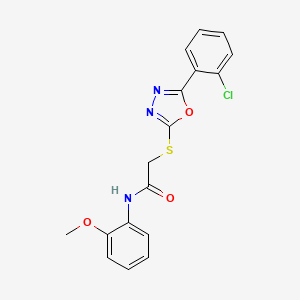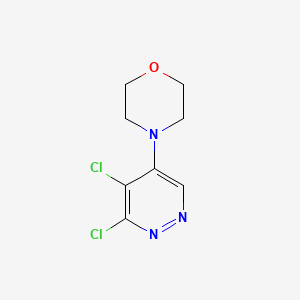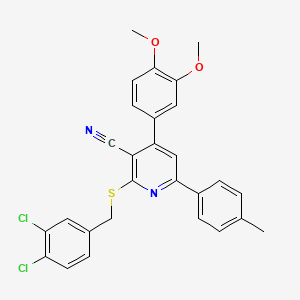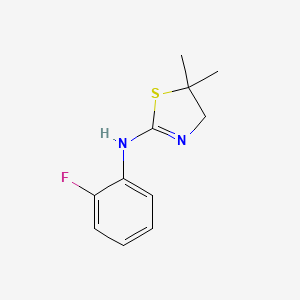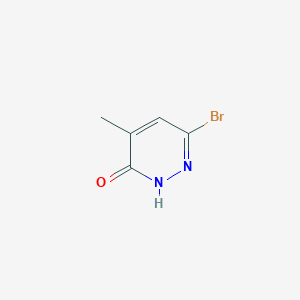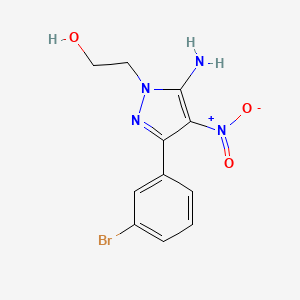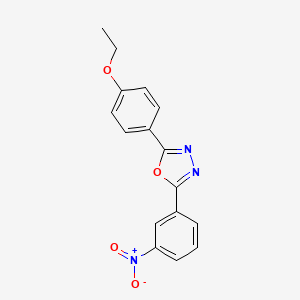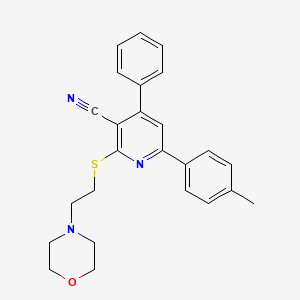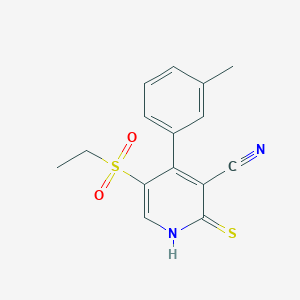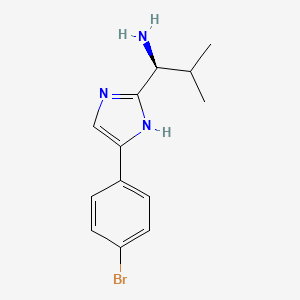
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine is a chiral compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylpropan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Chiral Amine Introduction: The chiral amine side chain can be introduced via reductive amination or other suitable methods to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is a potential candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. The chiral amine side chain may enhance binding specificity and selectivity.
Comparison with Similar Compounds
- (S)-1-(5-(4-Chlorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Fluorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Methylphenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The bromine atom can be readily substituted, providing a versatile handle for further functionalization.
- Binding Affinity: The compound’s binding affinity to specific targets may differ from its analogs due to the electronic effects of the bromine atom.
Properties
Molecular Formula |
C13H16BrN3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
QJVPPYSYRLYGPB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)

![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)

